molecular formula C17H12Cl2N2OS B2943983 N-(3,5-dichlorophenyl)-2-(quinolin-2-ylsulfanyl)acetamide CAS No. 712309-79-0

N-(3,5-dichlorophenyl)-2-(quinolin-2-ylsulfanyl)acetamide

Cat. No.: B2943983
CAS No.: 712309-79-0
M. Wt: 363.26
InChI Key: YUGYINZBGNGMKR-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-(quinolin-2-ylsulfanyl)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a quinoline ring and a dichlorophenyl group, which contribute to its unique chemical properties

Scientific Research Applications

Chemistry: N-(3,5-dichlorophenyl)-2-(quinolin-2-ylsulfanyl)acetamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers investigate its efficacy and safety as a potential drug candidate for various diseases.

Industry: In industrial applications, this compound may be used in the development of new materials or as an intermediate in the production of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dichlorophenyl)-2-(quinolin-2-ylsulfanyl)acetamide typically involves the following steps:

    Formation of the Quinoline Derivative: The quinoline ring is synthesized through a series of reactions, starting from aniline derivatives and involving cyclization reactions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through electrophilic aromatic substitution reactions.

    Formation of the Acetamide Linkage: The final step involves the reaction of the quinoline derivative with the dichlorophenyl compound to form the acetamide linkage.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3,5-dichlorophenyl)-2-(quinolin-2-ylsulfanyl)acetamide can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms in the dichlorophenyl group are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-(quinolin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions.

Comparison with Similar Compounds

  • N-(3,5-dichlorophenyl)-2-(quinolin-2-ylthio)acetamide
  • N-(3,5-dichlorophenyl)-2-(quinolin-2-ylsulfinyl)acetamide
  • N-(3,5-dichlorophenyl)-2-(quinolin-2-ylsulfonyl)acetamide

Comparison: N-(3,5-dichlorophenyl)-2-(quinolin-2-ylsulfanyl)acetamide is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties. Compared to its sulfinyl and sulfonyl analogs, the sulfanyl derivative may exhibit different reactivity and bioactivity profiles. The thio derivative, on the other hand, shares similarities but differs in its sulfur oxidation state, affecting its overall properties.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-quinolin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2OS/c18-12-7-13(19)9-14(8-12)20-16(22)10-23-17-6-5-11-3-1-2-4-15(11)21-17/h1-9H,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGYINZBGNGMKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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